2-(4-Chloro-3-nitrophenyl)quinoxaline
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Overview
Description
2-(4-Chloro-3-nitrophenyl)quinoxaline is a heterocyclic aromatic organic compound with the molecular formula C14H8ClN3O2. It consists of a quinoxaline core substituted with a 4-chloro-3-nitrophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-nitrophenyl)quinoxaline typically involves the condensation of 4-chloro-3-nitroaniline with 1,2-diketones. One common method is the reaction of 4-chloro-3-nitroaniline with benzil in the presence of a suitable catalyst, such as acetic acid, under reflux conditions . The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the quinoxaline ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-nitrophenyl)quinoxaline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: 2-(4-Amino-3-nitrophenyl)quinoxaline.
Substitution: 2-(4-Substituted-3-nitrophenyl)quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chloro-3-nitrophenyl)quinoxaline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit cell proliferation.
Materials Science: Used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: Studied for its antimicrobial properties against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-nitrophenyl)quinoxaline involves its interaction with biological macromolecules. In anticancer research, it intercalates with DNA, disrupting the replication process and leading to cell death . The compound’s antimicrobial activity is attributed to its ability to disrupt cell membrane integrity and interfere with essential enzymatic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)quinoxaline
- 2-(4-Nitrophenyl)quinoxaline
- 2-(4-Bromophenyl)quinoxaline
Uniqueness
2-(4-Chloro-3-nitrophenyl)quinoxaline is unique due to the presence of both chloro and nitro substituents on the phenyl ring, which confer distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H8ClN3O2 |
---|---|
Molecular Weight |
285.68 g/mol |
IUPAC Name |
2-(4-chloro-3-nitrophenyl)quinoxaline |
InChI |
InChI=1S/C14H8ClN3O2/c15-10-6-5-9(7-14(10)18(19)20)13-8-16-11-3-1-2-4-12(11)17-13/h1-8H |
InChI Key |
QKIPDAVLABJTPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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